N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a molecular formula of C26H28N4O6S3 and a molecular weight of 588.71. This compound is characterized by its unique structure, which includes a thienopyrimidine core, dimethoxyphenyl groups, and sulfamoyl and acetamide functionalities. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Sulfamoylation: The sulfamoyl group is introduced using sulfonyl chloride derivatives in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The sulfamoyl and thienopyrimidine groups could play a role in binding to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its combination of a thienopyrimidine core with dimethoxyphenyl and sulfamoyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6S3/c1-15-16(2)38-25-23(15)24(32)29-26(30-25)37-14-22(31)28-18-6-8-19(9-7-18)39(33,34)27-12-11-17-5-10-20(35-3)21(13-17)36-4/h5-10,13,27H,11-12,14H2,1-4H3,(H,28,31)(H,29,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYKRCZPSSOQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.